![molecular formula C20H26N2O5 B14207656 N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide CAS No. 823780-56-9](/img/structure/B14207656.png)
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring, an octanamide chain, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl acetate. This intermediate is then reacted with 4-(2-oxoethyl)phenylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate ion channels, which contributes to its anticonvulsant effects. The compound’s structure allows it to bind to these targets with high affinity, thereby altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Used in biochemical research.
N-4-(2,5-dioxopyrrolidin-1-yl) phenylpicolinamides: Investigated for their therapeutic potential in neurological disorders.
Uniqueness
N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide stands out due to its unique combination of a pyrrolidinone ring and an octanamide chain, which imparts distinct chemical and biological properties. Its ability to modulate ion channels and inhibit enzymes makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
823780-56-9 |
|---|---|
Fórmula molecular |
C20H26N2O5 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(octanoylamino)phenyl]acetate |
InChI |
InChI=1S/C20H26N2O5/c1-2-3-4-5-6-7-17(23)21-16-10-8-15(9-11-16)14-20(26)27-22-18(24)12-13-19(22)25/h8-11H,2-7,12-14H2,1H3,(H,21,23) |
Clave InChI |
XMWPCJJABLCEBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NC1=CC=C(C=C1)CC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)
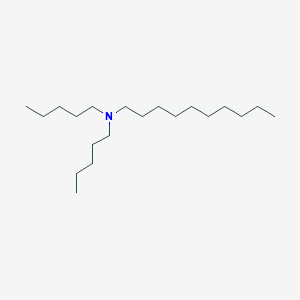

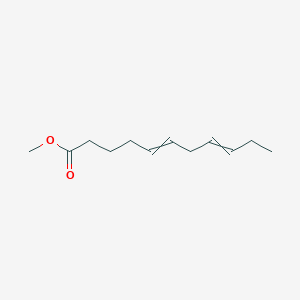

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
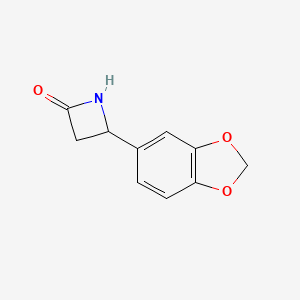
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
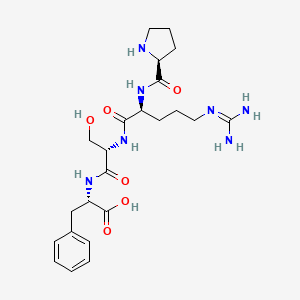
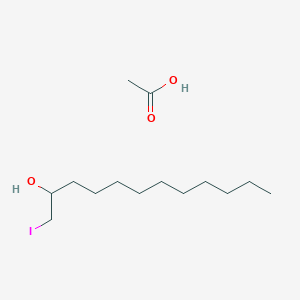
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
